![molecular formula C22H21N3O3S2 B2834161 N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1105224-18-7](/img/structure/B2834161.png)
N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonamides are a group of compounds with extensive applications in medicinal and synthetic chemistry . They are a major building block for many therapeutic molecules and natural products . Thiophene-based analogs, which this compound seems to be a part of, have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of similar compounds can be characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . For example, the sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 can indicate the formation of the target compound .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, an interesting approach to thiophenes passes through a trisulfur radical anion (S3˙‾) attack . The reaction of elemental sulfur with potassium hydroxide in toluene or other aprotic solvents generates S3˙‾ moiety .Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to the drug metabolism of sulfonamide compounds, illustrating the preparation of mammalian metabolites using microbial systems. This approach aids in the structural characterization of drug metabolites, particularly useful in drug development and clinical investigations. The study on LY451395, a biaryl-bis-sulfonamide, highlights this application, showcasing how microbial conversion can generate significant quantities of mammalian metabolites for further analysis (Zmijewski et al., 2006).
Synthesis and Characterization of Derivatives
The synthesis and characterization of sulfonamide derivatives have been extensively explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, demonstrating their wide range of biological activities and potential therapeutic applications (Küçükgüzel et al., 2013).
Antibacterial and Antimicrobial Activities
Research has also focused on the antibacterial evaluation of novel heterocyclic compounds containing sulfonamido moieties. These studies aim to develop new antibacterial agents by synthesizing and testing various sulfonamide derivatives against bacterial strains, showing promising high activities and potential for therapeutic development (Azab et al., 2013).
Anticancer and Radiosensitizing Evaluation
Sulfonamide derivatives have been synthesized and evaluated for their anticancer activities and potential as radiosensitizing agents. This research direction is significant for developing new cancer treatments and enhancing the effectiveness of existing therapies. For example, a series of novel sulfonamide derivatives were studied for their in-vitro anticancer activity against human tumor liver cell lines, with some compounds showing higher activity than doxorubicin (Ghorab et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-4-16-7-11-18(12-8-16)25(3)30(26,27)19-13-14-29-20(19)22-23-21(24-28-22)17-9-5-15(2)6-10-17/h5-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYWDIPJOHUGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


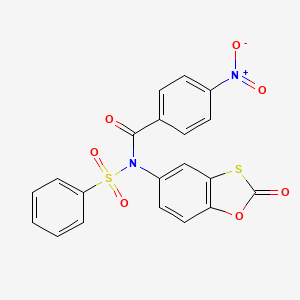
![N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2834080.png)
![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-isopropylbenzenecarboxamide](/img/structure/B2834083.png)
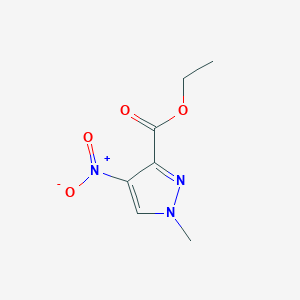
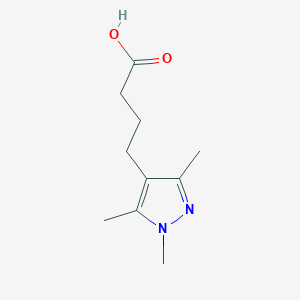
![N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834087.png)
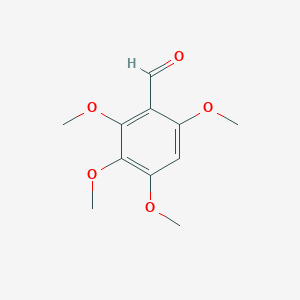
![2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide](/img/structure/B2834090.png)

![rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans](/img/no-structure.png)
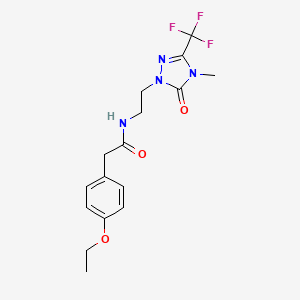
methanone](/img/structure/B2834099.png)
![(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2834100.png)